1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-
Description
1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- is a pyrazole derivative featuring an ethenyloxyethyl substituent at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
845828-35-5 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-6-9-5-3-4-8-9/h2-5H,1,6-7H2 |
InChI Key |
VZZMJDRZQNYXHH-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes to enhance yield and selectivity. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO to form disubstituted pyrazoles.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines under specific conditions.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder and appropriate ligands.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Aryl halides, copper powder, ligands like KOtBu or Cs2CO3.
Major Products:
Oxidation: Disubstituted pyrazoles.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Scientific Research Applications
1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound can form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
The ethenyloxyethyl group distinguishes this compound from other pyrazoles in the evidence. Below is a comparative analysis of substituent-driven properties:
Key Observations:
- Electronic Effects : The ethenyloxyethyl group is electron-donating via its ether oxygen, contrasting with electron-withdrawing groups like pentafluoroethyl () or trifluoromethyl (). This difference impacts reactivity and stability, with fluorinated groups enhancing resistance to metabolic degradation .
- Steric Effects : The ethenyloxyethyl group introduces moderate steric bulk compared to bulky substituents like 4-methoxybenzyl () or trimethylsilyl (). Smaller substituents (e.g., ethyl in ) may improve solubility but reduce thermal stability.
- Spectral Signatures : The vinyl protons in the ethenyloxyethyl group would show distinct ¹H-NMR signals (δ 5.0–6.5) compared to aromatic protons in fluorinated analogs (δ 6.8–7.5, ) or methyl groups (δ 2.6, ).
Contradictions and Limitations
- Melting Points: Fluorinated derivatives () exhibit higher melting points (150–247°C) due to strong intermolecular interactions, whereas non-fluorinated analogs (e.g., ethyl substituents in ) melt at lower temperatures (e.g., 150–151°C for 5b vs. 95–96°C for 7a) . The ethenyloxyethyl group’s melting point remains uncharacterized but is predicted to be moderate.
- NMR Data : Fluorine-containing compounds () show distinct ¹⁹F-NMR shifts, which are absent in the target compound but critical for structural elucidation in analogs.
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